10-Undecen-1-ol,1-acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Undecen-1-ol,1-acetate is typically synthesized through an esterification reaction between 10-Undecen-1-ol and acetic acid. The process involves the following steps :
Preparation of Raw Materials: 10-Undecen-1-ol is purified through distillation or crystallization.
Reaction: The purified 10-Undecen-1-ol is mixed with acetic acid in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out at a temperature range of 60-100°C.
Separation and Purification: After the reaction reaches the desired esterification level, the product is separated and purified through distillation, crystallization, or filtration.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
10-Undecen-1-ol,1-acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to 10-Undecen-1-ol.
Substitution: It can participate in nucleophilic substitution reactions to form different esters or ethers
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields 10-Undecen-1-ol.
Substitution: Forms various esters or ethers depending on the reagents used
Scientific Research Applications
10-Undecen-1-ol,1-acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of pheromones and insect behavior.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized as an additive in plastics, rubber, coatings, and textiles to enhance strength, flexibility, and weather resistance
Mechanism of Action
The mechanism of action of 10-Undecen-1-ol,1-acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a pheromone or signaling molecule, influencing the behavior of insects and other organisms. Its antimicrobial properties are attributed to its ability to disrupt cell membranes and inhibit microbial growth .
Comparison with Similar Compounds
10-Undecen-1-ol,1-acetate can be compared with other similar compounds such as:
10-Undecen-1-ol: The alcohol precursor used in its synthesis.
10-Undecenal: An aldehyde with similar structural features.
Undecylenic acid: A carboxylic acid with antimicrobial properties.
Uniqueness
This compound stands out due to its unique combination of a long aliphatic chain and an ester functional group, providing it with distinct physical and chemical properties that make it suitable for various applications .
Properties
Molecular Formula |
C13H23O2- |
---|---|
Molecular Weight |
211.32 g/mol |
IUPAC Name |
tridec-12-enoate |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2H,1,3-12H2,(H,14,15)/p-1 |
InChI Key |
PARCICAYFORNPH-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
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